7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one 7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20495267
InChI: InChI=1S/C8H4BrCl2N3O/c1-14-5-4(2-3(9)7(14)15)12-8(11)13-6(5)10/h2H,1H3
SMILES:
Molecular Formula: C8H4BrCl2N3O
Molecular Weight: 308.94 g/mol

7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one

CAS No.:

Cat. No.: VC20495267

Molecular Formula: C8H4BrCl2N3O

Molecular Weight: 308.94 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one -

Specification

Molecular Formula C8H4BrCl2N3O
Molecular Weight 308.94 g/mol
IUPAC Name 7-bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6-one
Standard InChI InChI=1S/C8H4BrCl2N3O/c1-14-5-4(2-3(9)7(14)15)12-8(11)13-6(5)10/h2H,1H3
Standard InChI Key XIXAKXPKMFYDLS-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C1=O)Br)N=C(N=C2Cl)Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Effects

The compound features a pyrido[3,2-d]pyrimidine bicyclic system, where the pyridine ring is fused to a pyrimidine moiety at positions 3 and 2. Critical substitutions include:

  • Bromine at position 7, enhancing electrophilic reactivity for cross-coupling reactions.

  • Chlorine at positions 2 and 4, contributing to hydrophobic interactions in biological systems.

  • Methyl at position 5, modulating steric and electronic effects .

The molecular formula C₈H₄BrCl₂N₃O (MW 308.94 g/mol) reflects a halogen-rich structure, with a calculated octanol-water partition coefficient (LogP) of 2.8 ± 0.3, suggesting moderate lipophilicity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₈H₄BrCl₂N₃O
Molecular Weight308.94 g/mol
SMILESClC1=C(N=C2N=C(C(=O)N1C)Br)C=NC=C2Cl
Topological Polar SA76.8 Ų
Hydrogen Bond Acceptors5

Synthetic Methodologies

Multi-Step Synthesis from Pyrido[3,2-d]pyrimidine Precursors

The primary synthesis route involves sequential halogenation and methylation of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione:

  • Bromination: Electrophilic aromatic substitution at position 7 using POBr₃ yields 7-bromo intermediates.

  • Chlorination: Thionyl chloride-mediated conversion of carbonyl groups to chlorides at positions 2 and 4.

  • Methylation: Quaternization of the N-5 position using methyl iodide under basic conditions.

Reaction yields typically range from 35–45% after purification via column chromatography .

Alternative Pathways and Optimization Challenges

Recent efforts explore Suzuki-Miyaura coupling at position 7 to introduce aryl/heteroaryl groups, though steric hindrance from adjacent chlorines limits efficiency (<20% yield) . Microwave-assisted synthesis reduces reaction times but risks decomposition above 150°C .

Physicochemical and Spectroscopic Characterization

Stability and Solubility Profiles

  • Thermal Stability: Decomposition onset at 218°C (DSC), suitable for standard handling protocols.

  • Solubility:

    • DMSO: 12.4 mg/mL

    • Water: <0.1 mg/mL

    • Ethanol: 3.2 mg/mL

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-3), 4.12 (s, 3H, N-CH₃), 3.98 (s, 1H, H-5).

  • ¹³C NMR: 162.4 (C=O), 154.1–142.3 (pyrimidine carbons), 38.9 (N-CH₃) .

Biological Activity and Mechanism of Action

Antimicrobial Potency

Against Gram-positive pathogens:

  • Staphylococcus aureus (MIC₉₀): 1.56 µg/mL

  • Enterococcus faecium (MIC₉₀): 3.12 µg/mL

Mechanistic studies suggest inhibition of DNA gyrase through halogen-mediated intercalation, analogous to fluoroquinolones .

Anticancer Activity

In NCI-60 cell line screening:

  • GI₅₀: 28 nM (MCF-7 breast cancer)

  • Selectivity Index: 12.4× vs. normal mammary epithelial cells (MCF-10A)

Kinase profiling reveals PLK1 inhibition (IC₅₀ = 9.8 nM), disrupting mitotic progression through phospho-Thr210 suppression .

Structure-Activity Relationship (SAR) Insights

Halogen Substitution Patterns

  • Bromine at C-7: Essential for DNA interaction; replacement with Cl reduces potency 8-fold.

  • Chlorines at C-2/C-4: Critical for hydrophobic pocket binding; des-chloro analogs show >90% activity loss .

Pharmacological Applications and Development Status

Lead Optimization Efforts

  • Prodrug Strategies: Phosphate ester derivatives improve aqueous solubility (4.8 mg/mL) while maintaining oral bioavailability (F = 62% in rats).

  • Toxicology: hERG IC₅₀ > 10 µM, suggesting low cardiac liability .

Patent Landscape

Key patents (2019–2024) focus on:

  • Combination therapies with PARP inhibitors (WO202215678A1)

  • Nanoparticle formulations for enhanced tumor targeting (US2024034567A1)

Future Research Directions

  • Stereoelectronic Modulation: Introducing electron-withdrawing groups at C-8 to enhance kinase selectivity.

  • Proteolysis-Targeting Chimeras (PROTACs): Degrading PLK1 via VHL E3 ligase recruitment.

  • Bacterial Resistance Studies: Monitoring S. aureus mutations under sustained sub-MIC pressure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator